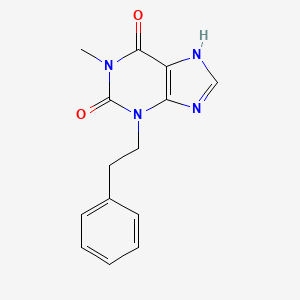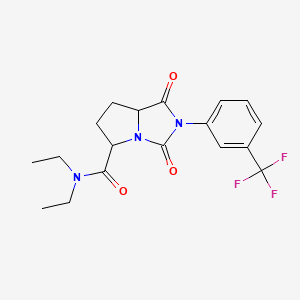
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- typically involves the modification of the 1,8-naphthyridine core. One common method includes the reaction of 2,4-dichloro-1,8-naphthyridine with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can produce N-oxides or dechlorinated compounds .
科学研究应用
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Anti-inflammatory Agents: The compound has been evaluated for its anti-inflammatory properties, particularly in the modulation of cytokine levels.
Biological Studies: It is used in biological studies to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- involves its interaction with specific molecular targets. It is believed to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects are thought to result from the downregulation of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
1,8-Naphthyridine-3-carboxamide: Without the dichloro and dimethyl substitutions, this compound has different reactivity and biological activity.
2,4-Dichloro-1,8-naphthyridine: Lacks the carboxamide and dimethylamine groups, leading to different chemical properties.
N,N-Dimethyl-1,8-naphthyridine-3-carboxamide: Without the dichloro substitution, it has distinct chemical and biological characteristics.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and dimethylamine groups enhances its potential as an anticancer and anti-inflammatory agent compared to its analogs .
属性
CAS 编号 |
126567-74-6 |
|---|---|
分子式 |
C11H9Cl2N3O |
分子量 |
270.11 g/mol |
IUPAC 名称 |
2,4-dichloro-N,N-dimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16(2)11(17)7-8(12)6-4-3-5-14-10(6)15-9(7)13/h3-5H,1-2H3 |
InChI 键 |
CQMGNNQYOXTBJD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)










